molecular formula C8H10O4 B12089535 Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Cat. No.: B12089535
M. Wt: 170.16 g/mol
InChI Key: LEFAJKQVXLQRRC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring a hydroxyl group, a keto group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involves an aldol condensation reaction. This process typically starts with the reaction of methyl acetoacetate with an aldehyde under basic conditions to form the desired product.

  • Michael Addition: : Another route involves a Michael addition reaction where methyl acetoacetate reacts with an α,β-unsaturated carbonyl compound. This reaction is usually catalyzed by a base such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding diketones or carboxylic acids.

  • Reduction: : Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or diols.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology

This compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-viral agents.

Industry

In the industrial sector, this compound is used in the manufacture of fine chemicals and specialty materials. Its unique structure allows for the development of novel polymers and resins.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-hydroxy-4-oxocyclohex-3-enecarboxylate: Differing by the position of the keto group.

    Methyl 3-hydroxy-5-oxocyclohexane-1-carboxylate: Lacking the double bond in the cyclohexene ring.

Uniqueness

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic applications where precise control over chemical transformations is required.

Biological Activity

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_10O_4 and a molecular weight of approximately 170.16 g/mol. The compound features a cyclohexene ring with hydroxyl and keto functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and keto groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing several biological pathways. Specific mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
  • Receptor Modulation : Interactions with specific receptors may lead to altered signaling pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaEffective
Klebsiella pneumoniaeModerate

These findings suggest potential applications in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound derivatives against clinically isolated strains. Results showed significant inhibition zones, particularly for Gram-positive bacteria, suggesting a promising avenue for further drug development .
  • Anti-inflammatory Mechanism Investigation : Another study explored the anti-inflammatory mechanism through which this compound acts on macrophages. The results indicated a decrease in nitric oxide production and modulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological properties. Key findings include:

  • Enhanced Antimicrobial Activity : Modifications to the compound's structure have led to derivatives with improved antimicrobial potency against resistant strains.
Derivative Activity
Methyl derivative AHigh
Ethyl derivative BModerate
  • Potential as an Anticancer Agent : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .

Properties

IUPAC Name

methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFAJKQVXLQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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